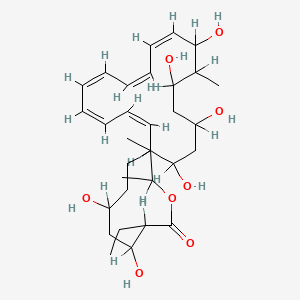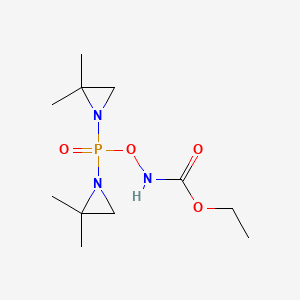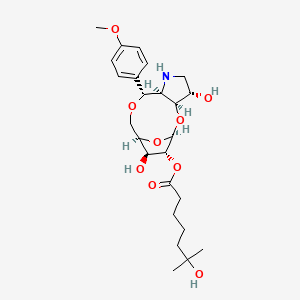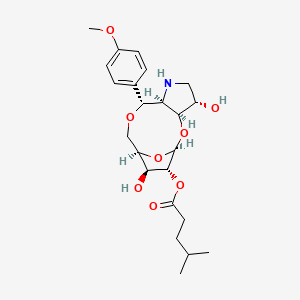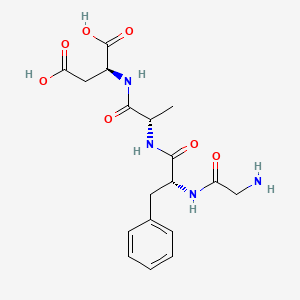
Glycyl-phenylalanyl-alanyl-aspartic acid
Übersicht
Beschreibung
Glycyl-phenylalanyl-alanyl-aspartic acid is a tetrapeptide, which means it is a peptide consisting of four amino acids joined by peptide bonds . It is also known as Achatin-I and is a neuroexcitatory tetrapeptide from the giant African snail (Achatina fulica) . The molecular formula of this compound is C18H24N4O7 , with an average mass of 408.406 Da and a monoisotopic mass of 408.164490 Da .
Molecular Structure Analysis
The molecular structure of Glycyl-phenylalanyl-alanyl-aspartic acid consists of 18 carbon atoms, 24 hydrogen atoms, 4 nitrogen atoms, and 7 oxygen atoms . It has three defined stereocentres .Physical And Chemical Properties Analysis
The physical and chemical properties of Glycyl-phenylalanyl-alanyl-aspartic acid include a molecular formula of C18H24N4O7, an average mass of 408.406 Da, and a monoisotopic mass of 408.164490 Da .Wissenschaftliche Forschungsanwendungen
1. Metabolomic Profiling in Endocrine Tumors
Glycyl-phenylalanyl-alanyl-aspartic acid, as part of the broader spectrum of amino acids metabolism, plays a role in the metabolic processes within the body, as evidenced in studies of metabolomics—the science that evaluates low-molecular-weight metabolites in a biological system. Metabolomic profiling in pituitary adenomas (PAs) has shown that amino acids metabolism, including that of glycyl-phenylalanyl-alanyl-aspartic acid, appears to be primarily altered in these endocrine tumors. Techniques like Liquid chromatography tandem mass spectrometry (LC-MS/MS) and nuclear magnetic resonance (NMR) spectrometry are employed to identify specific disease biomarkers and understand cellular signaling networks related to these tumors. The study suggests that alterations in amino acid metabolism, including glycyl-phenylalanyl-alanyl-aspartic acid, may be indicative of specific metabolic pathways being disrupted in endocrine tumors like PAs (Pînzariu, Georgescu, & Georgescu, 2019).
2. Role in Neuroscientific Research
In neuroscientific research, the role of various amino acids, including glycyl-phenylalanyl-alanyl-aspartic acid, is often explored. A study reviewing the literature on intracerebral microdialysis measurements of amino acids like asparagine, aspartate, GABA, glutamate, glutamine, glycine, proline, and taurine concluded that these amino acids show variation in experimental setups and may be influenced by circadian rhythms. This indicates the complex interplay and critical role that amino acids, possibly including glycyl-phenylalanyl-alanyl-aspartic acid, play in neurological functions and diseases (Leenaars et al., 2018).
3. Biomarker Potential in Psychiatric Disorders
In the field of psychiatric disorders, the concentration of certain amino acids, including glycyl-phenylalanyl-alanyl-aspartic acid, may correlate with neuronal mitochondrial function. A review analyzing N-acetyl-aspartate (NAA), an amino acid in neurons, found that the concentration of NAA correlates with the integrity of neuronal mitochondria. Although not directly mentioning glycyl-phenylalanyl-alanyl-aspartic acid, this study emphasizes the significance of monitoring amino acids in the diagnosis and treatment of psychiatric disorders, hinting at the potential utility of monitoring glycyl-phenylalanyl-alanyl-aspartic acid as well (Paslakis, Träber, Roberz, Block, & Jessen, 2014).
4. Implications in Glaucoma Biomarker Identification
A study focused on glaucoma, a disease with poorly understood biomarkers, used metabolomics to identify biomarkers for early diagnosis. The study mentions various amino acids and suggests a major role of amino metabolism, possibly involving glycyl-phenylalanyl-alanyl-aspartic acid, in the pathophysiology of open-angle glaucoma (OAG). This points towards the potential role that amino acids, including glycyl-phenylalanyl-alanyl-aspartic acid, may play in the molecular mechanism changes in glaucoma (Wang, Hou, Liang, & Pan, 2021).
Eigenschaften
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2R)-2-[(2-aminoacetyl)amino]-3-phenylpropanoyl]amino]propanoyl]amino]butanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O7/c1-10(16(26)22-13(18(28)29)8-15(24)25)20-17(27)12(21-14(23)9-19)7-11-5-3-2-4-6-11/h2-6,10,12-13H,7-9,19H2,1H3,(H,20,27)(H,21,23)(H,22,26)(H,24,25)(H,28,29)/t10-,12+,13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCPBEAHAVUJKAE-UHTWSYAYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)[C@@H](CC1=CC=CC=C1)NC(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60924016 | |
| Record name | N-[2-({2-[(2-Amino-1-hydroxyethylidene)amino]-1-hydroxy-3-phenylpropylidene}amino)-1-hydroxypropylidene]aspartic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60924016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
408.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Glycyl-phenylalanyl-alanyl-aspartic acid | |
CAS RN |
121912-19-4 | |
| Record name | Achatin I | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121912194 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-[2-({2-[(2-Amino-1-hydroxyethylidene)amino]-1-hydroxy-3-phenylpropylidene}amino)-1-hydroxypropylidene]aspartic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60924016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-Cycloheptyl-13-(dimethylamino)-8-thia-3,5,10-triazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,9,11-pentaen-6-one](/img/structure/B1664262.png)


![1-[4-(3,5-dimethylpyrazol-1-yl)-5H-pyridazino[4,5-b]indol-1-yl]-2-methylhydrazine](/img/structure/B1664266.png)


![(1S,4aR,6aR,7R)-1-(chloromethyl)-1-hydroxy-7,8-dimethyl-2-oxo-4,4a,6a,7-tetrahydropentaleno[1,6a-c]pyran-5-carboxylic acid](/img/structure/B1664274.png)


![2-Amino-9H-pyrido[2,3-b]indole](/img/structure/B1664278.png)
